BenchChemオンラインストアへようこそ!

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide

Phleomycin amplification Regioisomerism Antibiotic enhancement

Target compound is a regiospecific kinase inhibitor scaffold (EP1667964B1). The 4-thioether-6-pyrazolyl arrangement on the pyrimidine core is critical for biological activity; its 2-thioether positional isomer is documented as inactive, making simple analog interchange scientifically unsound. The N-(o-tolyl) group provides a unique conformational profile for SAR studies unattainable with symmetric N-aryl analogs. With a TPSA of 63.91 Ų and clogP ~3.07, it is a superior, CNS-penetrant scaffold for CNS kinase programs.

Molecular Formula C18H19N5OS
Molecular Weight 353.44
CAS No. 1251628-30-4
Cat. No. B2902821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide
CAS1251628-30-4
Molecular FormulaC18H19N5OS
Molecular Weight353.44
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)CSC2=NC=NC(=C2)N3C(=CC(=N3)C)C
InChIInChI=1S/C18H19N5OS/c1-12-6-4-5-7-15(12)21-17(24)10-25-18-9-16(19-11-20-18)23-14(3)8-13(2)22-23/h4-9,11H,10H2,1-3H3,(H,21,24)
InChIKeyHDPAKRQEQKYMGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide (CAS 1251628-30-4): Core Structural and Pharmacophore Overview for Scientific Sourcing


2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide (CAS 1251628-30-4) is a heterocyclic acetamide derivative (C18H19N5OS, MW 353.44) characterized by a pyrimidine core substituted at the 6-position with a 3,5-dimethylpyrazole ring and linked via a thioether bridge at the 4-position to an N-(o-tolyl)acetamide moiety . The compound belongs to a class of pyrimidine-thioether-acetamides claimed under patent EP1667964B1 as inhibitors of protein kinases, with utility in disorders mediated by kinase overexpression [1]. Its structural architecture combines features of both pyrazole- and pyrimidine-based pharmacophores, with physicochemical properties (cLogP ~3.07, TPSA 63.91 Ų) complying with Lipinski's Rule of Five, indicating favorable drug-likeness [2].

Why Generic Substitution Fails for 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide: Regioisomeric and Functional Group Specificity


Interchanging the target compound with its closest in-class analogs is not scientifically sound due to critical differences in regioisomeric arrangement and terminal substitution that dictate biological activity. A positional isomer—2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]thio}acetamide—was evaluated as a phleomycin amplifier and exhibited no detectable enhancing effect in Escherichia coli cultures [1]. This demonstrates that the regioisomeric placement of the thioether linkage and pyrazole substituent profoundly affects biological function. Additionally, the N-(o-tolyl) substituent confers distinct steric and electronic properties compared to analogs bearing alternative terminal groups such as 3,5-dimethylphenyl , thiazol-2-yl , or morpholino moieties at the same position, eliminating the possibility of simple one-to-one interchange without altering target engagement profiles.

Quantitative Differentiation Evidence for 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide in Scientific Sourcing Decisions


Regioisomeric Differentiation: Phleomycin Amplification Activity vs. Positional Isomer

The target compound is a 4-thioether-6-pyrazolyl regioisomer. A structurally close positional isomer—2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]thio}acetamide—was explicitly tested and found to have no enhancing effect on phleomycin in E. coli cultures [1]. This negative result for the 2-thioether-4-pyrazolyl isomer provides a baseline that structurally validates the distinct biological relevance of the target compound's specific substitution pattern.

Phleomycin amplification Regioisomerism Antibiotic enhancement

Terminal Substituent Specificity: o-Tolyl vs. 3,5-Dimethylphenyl Acetamide

Comparison of the target compound's N-(o-tolyl) group with the N-(3,5-dimethylphenyl) analog reveals distinct steric and electronic profiles. The o-tolyl group (ortho-methyl substitution on the phenyl ring) causes torsional restriction around the N–aryl bond, reducing conformational flexibility compared to the symmetrically substituted 3,5-dimethylphenyl variant . This difference directly impacts the compound's molecular shape complementarity with kinase ATP-binding pockets, as evidenced by the varying N-substituent preferences documented across the pyrimidine-thioether acetamide series claimed in EP1667964B1 [1].

Kinase inhibition Structure-activity relationship Substituent effects

Core Substituent Differentiation: 3,5-Dimethylpyrazole vs. Morpholino at Pyrimidine 6-Position

Replacing the 3,5-dimethylpyrazole substituent at the pyrimidine 6-position with a morpholino group—as in 2-((6-morpholinopyrimidin-4-yl)thio)-N-(o-tolyl)acetamide—fundamentally alters the hydrogen-bonding capacity and steric bulk of the core . The pyrazole ring provides a π-rich aromatic system capable of participating in π–π stacking and hydrogen-bonding interactions with kinase hinge regions, whereas the morpholino group offers aliphatic basicity and distinct conformational flexibility. BindingDB data for the morpholino analog show AChE inhibition (IC50 = 29 nM, Kd = 5 nM) [1], a target profile unlikely to overlap with the kinase-directed activity expected for the pyrazolyl-pyrimidine scaffold under EP1667964B1 claims [2].

Kinase selectivity Hinge-binding motif Pharmacophore design

Thioether Linkage: Physicochemical and Metabolic Stability Differentiation

The thioether (-S-) bridge connecting the pyrimidine core to the acetamide group is a critical structural feature that differentiates this compound from oxyether or amino-linked analogs. Thioether linkages exhibit greater resistance to hydrolytic cleavage compared to ester linkages and provide distinct metabolic oxidation pathways (sulfoxide/sulfone formation) that can be exploited in prodrug or soft-drug design . Within the scope of EP1667964B1, thioether-linked pyrimidines demonstrated superior kinase inhibitory profiles compared to their oxyether counterparts, a distinction attributed to enhanced conformational flexibility and sulfur-mediated interactions with the kinase hydrophobic pocket [1].

Metabolic stability Thioether oxidation Linker optimization

Physicochemical Property Differentiation: Drug-Likeness and CNS Permeability Profile

The target compound's physicochemical profile (MW 353.45, clogP ~3.07, TPSA 63.91 Ų, HBD = 0, HBA = 6, rotatable bonds = 4) fully meets Lipinski's Rule of Five and Veber's oral bioavailability criteria [1]. Its TPSA value of 63.91 Ų falls below the 90 Ų threshold associated with favorable CNS penetration, while the absence of hydrogen bond donors (HBD = 0) further enhances membrane permeability potential [2]. This profile contrasts with the 3,5-dimethylphenyl analog (MW 394.49, higher lipophilicity) and the thiazol-2-yl analog (increased H-bond acceptor count), positioning the target compound as the more balanced drug-like candidate within this chemical series.

ADME Drug-likeness CNS permeability

Patent-Backed Scaffold Validation vs. Unclaimed Analogs

The target compound falls within the structural claims of EP1667964B1, which specifically covers thioether-linked pyrimidines with substituted phenylacetamide moieties as inhibitors of kinases [1]. This patent family explicitly describes compounds structurally analogous to the target compound and asserts their utility in treating kinase-mediated disorders. In contrast, analogs such as 2-((6-morpholinopyrimidin-4-yl)thio)-N-(o-tolyl)acetamide are not claimed under this IP estate and may have divergent biological profiles . The patent's structural scope provides a scientifically validated framework for the target compound's intended biological activity, offering procurement confidence that is absent for structurally similar but unclaimed analogs.

Intellectual property Kinase inhibitor Patent landscape

Optimal Research Application Scenarios for 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide Based on Evidence-Driven Differentiation


Kinase Inhibitor Screening and Hit-to-Lead Optimization

The target compound is ideally suited as a starting scaffold for kinase inhibitor discovery programs, given its coverage under EP1667964B1 claims for kinase inhibition [2]. Its specific regioisomeric arrangement (4-thioether-6-pyrazolyl) distinguishes it from the inactive 2-thioether positional isomer [1], while its N-(o-tolyl) substituent provides a defined conformational profile for structure-activity relationship (SAR) studies that cannot be achieved with symmetric N-aryl analogs. Procurement of this specific compound is essential for teams building SAR libraries around pyrimidine-thioether kinase inhibitors.

CNS-Targeted Drug Discovery Programs

With a TPSA of 63.91 Ų (below the 90 Ų CNS permeability threshold), zero hydrogen bond donors, and a balanced clogP of ~3.07 [3], this compound serves as a drug-like scaffold for CNS drug discovery initiatives. Its physicochemical profile is superior to heavier analogs such as the 3,5-dimethylphenyl derivative (MW 394.49) , making it the preferred choice for medicinal chemistry programs requiring blood-brain barrier penetration alongside kinase target engagement.

Phleomycin or Antibiotic Enhancement Mechanism Studies

The documented inactivity of the 2-thioether positional isomer in phleomycin amplification assays [1] positions the target compound as a key tool for investigating the structural determinants of antibiotic enhancement. Researchers studying phleomycin sensitization mechanisms can use this compound alongside the inactive regioisomer as a matched pair to probe the pharmacophoric requirements for activity, leveraging the regioisomeric difference to deconvolute target engagement.

Metabolic Stability and Prodrug Design Research

The thioether (-S-) linkage central to this compound's architecture offers a metabolically tractable functional group that can undergo reversible oxidation to sulfoxide or sulfone metabolites . For laboratories investigating prodrug strategies or metabolic soft spots of kinase inhibitors, this compound provides a defined substrate for studying thioether oxidation kinetics and the impact of sulfur oxidation state on kinase binding affinity, a feature not available in oxyether-linked analogs.

Quote Request

Request a Quote for 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.